molecular formula C21H21N5 B14512358 N,N-Dimethyl-4-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}aniline CAS No. 62732-23-4

N,N-Dimethyl-4-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}aniline

Cat. No.: B14512358
CAS No.: 62732-23-4
M. Wt: 343.4 g/mol
InChI Key: ARAPGVITTOXPHT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is an organic compound with the molecular formula C20H19N5. It is a complex molecule that features multiple functional groups, including dimethylamino, phenylazo, and phenylhydrazinylidene groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline typically involves the reaction of N,N-dimethylaniline with diazonium salts. The process begins with the formation of a diazonium salt from aniline derivatives, which is then coupled with N,N-dimethylaniline under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, participate in redox reactions, and undergo photochemical transformations. These interactions are mediated by the functional groups present in the molecule, which can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its vibrant color make it valuable in various applications .

Properties

CAS No.

62732-23-4

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

N'-anilino-4-(dimethylamino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C21H21N5/c1-26(2)20-15-13-17(14-16-20)21(24-22-18-9-5-3-6-10-18)25-23-19-11-7-4-8-12-19/h3-16,22H,1-2H3

InChI Key

ARAPGVITTOXPHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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